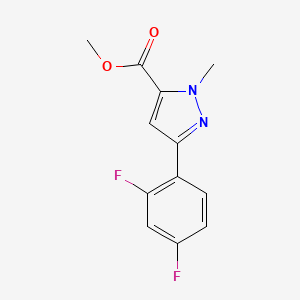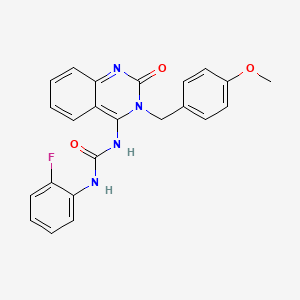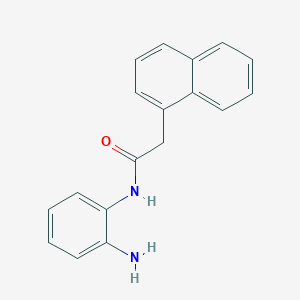
1,3-bis(4-diphenylphosphorylphenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(4-diphenylphosphorylphenyl)benzene is an organophosphorus compound with the molecular formula C42H32O2P2 This compound is characterized by the presence of two diphenylphosphoryl groups attached to a central benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(4-diphenylphosphorylphenyl)benzene typically involves the reaction of 1,3-dibromobenzene with diphenylphosphine oxide in the presence of a base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
1,3-Bis(4-diphenylphosphorylphenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl groups to phosphine groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields diphenylphosphine oxide derivatives, while substitution reactions result in various substituted aromatic compounds.
科学的研究の応用
1,3-Bis(4-diphenylphosphorylphenyl)benzene has several scientific research applications:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its excellent electron-transporting properties.
Organic Electronics: The compound is studied for its potential use in organic photovoltaic cells and field-effect transistors.
Photocatalysis: The compound is explored for its photocatalytic properties in the degradation of organic pollutants.
作用機序
The mechanism of action of 1,3-bis(4-diphenylphosphorylphenyl)benzene involves its ability to interact with various molecular targets through its phosphoryl groups. These groups can coordinate with metal ions, forming stable complexes that facilitate catalytic reactions. The compound’s electron-transporting properties are attributed to the conjugated system of the aromatic rings and the electron-withdrawing nature of the phosphoryl groups.
類似化合物との比較
Similar Compounds
1,2-Bis(diphenylphosphino)benzene: This compound is similar in structure but has the diphenylphosphino groups attached to adjacent carbon atoms on the benzene ring.
1,4-Bis(diphenylphosphoryl)benzene: This compound has the diphenylphosphoryl groups attached to the para positions on the benzene ring.
Uniqueness
1,3-Bis(4-diphenylphosphorylphenyl)benzene is unique due to the meta positioning of the diphenylphosphoryl groups, which imparts distinct electronic properties and reactivity compared to its ortho and para analogs. This unique positioning enhances its utility in specific applications, such as in OLEDs and as a ligand in catalysis.
特性
分子式 |
C42H32O2P2 |
|---|---|
分子量 |
630.6 g/mol |
IUPAC名 |
1,3-bis(4-diphenylphosphorylphenyl)benzene |
InChI |
InChI=1S/C42H32O2P2/c43-45(37-16-5-1-6-17-37,38-18-7-2-8-19-38)41-28-24-33(25-29-41)35-14-13-15-36(32-35)34-26-30-42(31-27-34)46(44,39-20-9-3-10-21-39)40-22-11-4-12-23-40/h1-32H |
InChIキー |
AAMAKFLIFWVBSW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC(=CC=C4)C5=CC=C(C=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B14113823.png)
![2-Amino-5-(aminomethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B14113824.png)
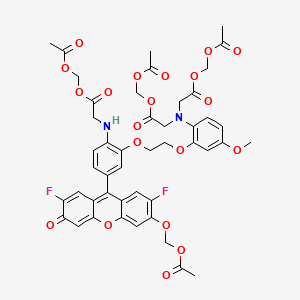
![ethyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113828.png)
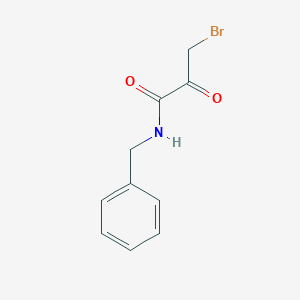
![7-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14113844.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14113848.png)
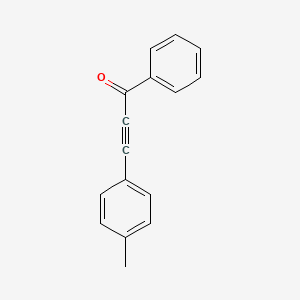
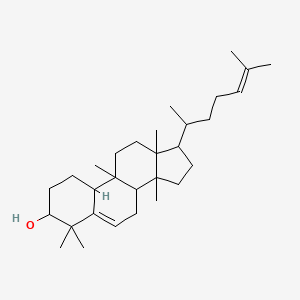
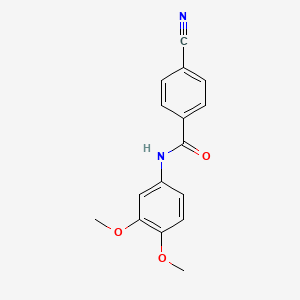
![2-Amino-6-(2-methylphenyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14113871.png)
